Benzene, 1,2-propadienyl-
CAS No.: 2327-99-3
Cat. No.: VC4093744
Molecular Formula: C9H8
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2327-99-3 |
|---|---|
| Molecular Formula | C9H8 |
| Molecular Weight | 116.16 g/mol |
| Standard InChI | InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-8H,1H2 |
| Standard InChI Key | WEHMXWJFCCNXHJ-UHFFFAOYSA-N |
| SMILES | C=C=CC1=CC=CC=C1 |
| Canonical SMILES | C=C=CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Benzene, 1,2-propadienyl- features a benzene ring attached to a propadienyl group (–CH₂–C=CH₂). The canonical SMILES representation is C=C=CC1=CC=CC=C1, reflecting the conjugated allene system and aromatic ring . The InChIKey WEHMXWJFCCNXHJ-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.
Table 1: Key Molecular Descriptors
The compound’s ionization energy (8.29 eV) suggests moderate stability under electron-impact conditions, making it suitable for mass spectrometric analysis .
Synthesis and Reactivity
Synthetic Routes
Benzene, 1,2-propadienyl- is synthesized via two primary methods:
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Phenylacetylene-Formaldehyde Reaction: Phenylacetylene reacts with formaldehyde under basic conditions to yield phenylallene.
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Dehydrohalogenation: 1,2-Dihalopropane derivatives undergo base-mediated elimination to form the allene group.
Reaction Pathways
The compound participates in three key reaction types:
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Oxidation: Using agents like KMnO₄, the allene group oxidizes to carboxylic acids or ketones.
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Reduction: Catalytic hydrogenation (e.g., Pd/C) saturates the allene to propane derivatives.
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Electrophilic Aromatic Substitution: The benzene ring undergoes nitration or halogenation, with substituents directing to meta/para positions.
Table 2: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Enthalpy of Formation (ΔHf) | 295.65 kJ/mol | Joback |
| Gibbs Free Energy (ΔGf) | 353.43 kJ/mol | Joback |
| Enthalpy of Vaporization | 37.67 kJ/mol | Joback |
Physicochemical Properties
Phase Behavior
The compound’s logP (2.485) indicates moderate lipophilicity, influencing its solubility in organic solvents .
Temperature-Dependent Heat Capacity
The ideal gas heat capacity () varies with temperature:
Industrial and Synthetic Applications
Polymer Chemistry
The allene group’s diradical character enables polymerization into conjugated materials with optoelectronic applications. For example, copolymers with styrene exhibit enhanced conductivity compared to pure polystyrene.
Organic Synthesis
Benzene, 1,2-propadienyl- serves as a precursor in carbonylative reactions. A 2020 Nature Chemistry study utilized 1-ethynyl-2-(1,2-propadienyl)benzene to synthesize α,β-unsaturated nitriles under electrocatalytic conditions.
Comparison with Structural Analogues
Phenylacetylene vs. Phenylallene
While phenylacetylene (C₆H₅C≡CH) contains a triple bond, phenylallene’s cumulene system (–CH₂–C=CH₂) confers distinct reactivity, such as enhanced susceptibility to electrophilic attack.
Styrene vs. Phenylpropadiene
Styrene (C₆H₅CH=CH₂) lacks the conjugated allene system, resulting in lower polarity and reduced participation in cycloaddition reactions.
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